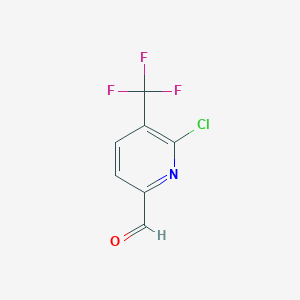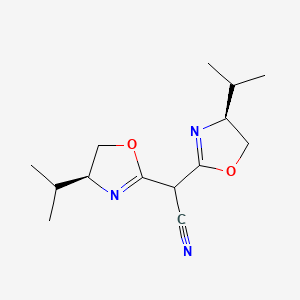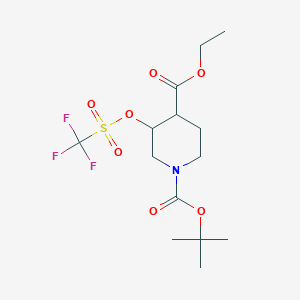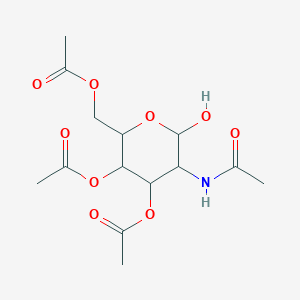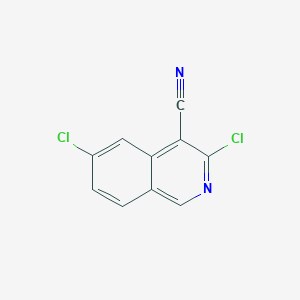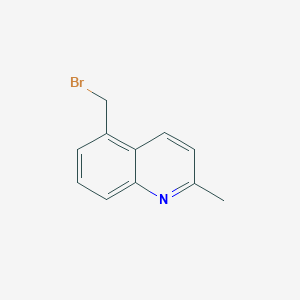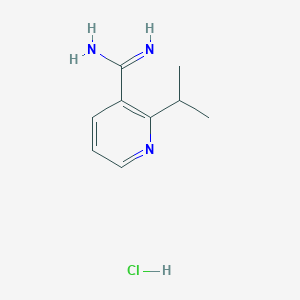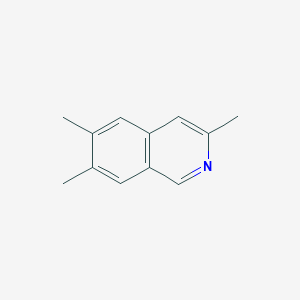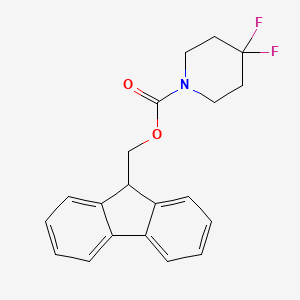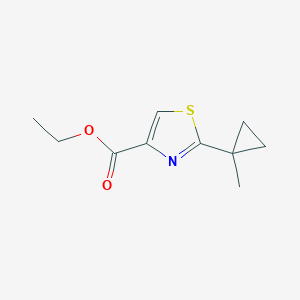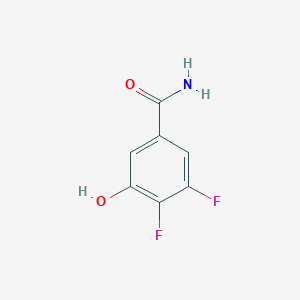
3,4-Difluoro-5-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-5-hydroxybenzamide is an organic compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-hydroxybenzamide typically involves the fluorination of 3,4-dichlorobenzonitrile using potassium fluoride as a fluorinating reagent. The reaction is catalyzed by bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt and proceeds under mild conditions with a high yield . The reaction conditions are optimized to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
For industrial-scale production, the process involves the use of readily available starting materials and recyclable solvents and catalysts. The reaction is designed to minimize waste and environmental impact, making it suitable for large-scale manufacturing . The final product is purified through recrystallization to achieve high purity levels suitable for commercial use.
化学反応の分析
Types of Reactions
3,4-Difluoro-5-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3,4-Difluoro-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 3,4-Difluoro-5-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target sites . This interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 3,4-Difluorobenzamide
- 3,4-Difluorophenol
- 3,4-Difluoroaniline
Uniqueness
3,4-Difluoro-5-hydroxybenzamide is unique due to the presence of both fluorine atoms and a hydroxyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C7H5F2NO2 |
|---|---|
分子量 |
173.12 g/mol |
IUPAC名 |
3,4-difluoro-5-hydroxybenzamide |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2,11H,(H2,10,12) |
InChIキー |
GVUPIAJXJGLQPN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1O)F)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


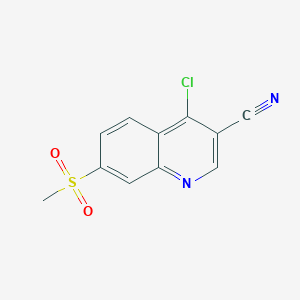
![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
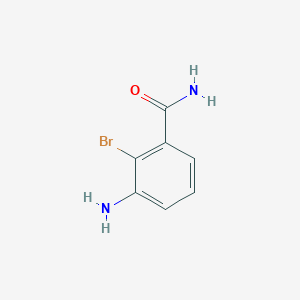
![7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)
